molecular formula C20H21FN6O4 B2959477 Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate CAS No. 1421491-42-0

Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B2959477
CAS No.: 1421491-42-0
M. Wt: 428.424
InChI Key: GDTFVEBZKVYATF-UHFFFAOYSA-N
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Description

“Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate” is a complex organic compound. It has a molecular formula of C21H23FN6O2 . The compound is part of the pyrimidine class of compounds, which are known for their wide range of pharmacological applications .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety . The compound also contains a piperidine ring and an ethyl ester group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 410.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not directly mentioned in the available resources.

Scientific Research Applications

Antituberculosis Activity

A study by Jeankumar et al. (2013) focused on the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. This series, including compounds structurally similar to the query chemical, demonstrated promising activity against Mycobacterium tuberculosis, indicating potential applications in antituberculosis treatments.

Synthesis of Novel Pyrazolopyrimidines Derivatives

Rahmouni et al. (2016) Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, with a focus on compounds including ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) acetate. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential applications in cancer therapy and inflammation control.

Synthesis of Pyrido(2,3-d)pyrimidine-carboxylate Derivatives

Shanmugasundaram et al. (2011) Shanmugasundaram et al. (2011) synthesized derivatives of ethyl-5-amino-8-(4-halophenyl)-2-amino-4,7 dioxo-3,4,5,6,7,8 hexahydropyrido(2,3-d)pyrimidine-6-carboxylate. These novel derivatives were screened for antibacterial, antifungal, and antitumor activity, indicating their potential in various therapeutic areas.

Anti-Ulcer and Antihypertensive Activities

Rana et al. (2011) and Rana et al. (2004) Rana et al. (2011), Rana et al. (2004) explored the biological activities associated with 1,4-dihydropyridines/pyrimidines. Their studies on ethyl esters derivatives indicated potential applications in treating ulcers and managing hypertension.

Synthesis of Key Intermediates in Potent Deoxycytidine Kinase Inhibitors

Zhang et al. (2009) Zhang et al. (2009) discussed the synthesis of intermediates like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, crucial in preparing deoxycytidine kinase inhibitors. This synthesis pathway could be significant in developing new cancer therapies.

Future Directions

Pyrimidine derivatives, due to their diverse biological activities, continue to be a focus of research in medicinal chemistry . Future directions may include the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Properties

IUPAC Name

ethyl 4-[[6-(2-fluorophenyl)-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O4/c1-2-31-20(30)26-9-7-12(8-10-26)23-18-22-11-13-16(24-18)25-19(29)27(17(13)28)15-6-4-3-5-14(15)21/h3-6,11-12H,2,7-10H2,1H3,(H2,22,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFVEBZKVYATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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